molecular formula C13H20N6O B7066078 N-(2-methyl-3-morpholin-4-ylpropyl)-7H-purin-6-amine

N-(2-methyl-3-morpholin-4-ylpropyl)-7H-purin-6-amine

Cat. No.: B7066078
M. Wt: 276.34 g/mol
InChI Key: PQIBIHDEUIKNKJ-UHFFFAOYSA-N
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Description

N-(2-methyl-3-morpholin-4-ylpropyl)-7H-purin-6-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine base, which is a fundamental component of many biologically significant molecules, including DNA and RNA.

Properties

IUPAC Name

N-(2-methyl-3-morpholin-4-ylpropyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O/c1-10(7-19-2-4-20-5-3-19)6-14-12-11-13(16-8-15-11)18-9-17-12/h8-10H,2-7H2,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIBIHDEUIKNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=NC2=C1NC=N2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-morpholin-4-ylpropyl)-7H-purin-6-amine typically involves multiple steps, starting with the preparation of the morpholine derivative. The process includes:

    Alkylation: The initial step involves the alkylation of morpholine with 2-methyl-3-chloropropylamine under basic conditions.

    Cyclization: The resulting intermediate undergoes cyclization with a purine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-pressure reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-morpholin-4-ylpropyl)-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-(2-methyl-3-morpholin-4-ylpropyl)-7H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-morpholin-4-ylpropyl)-7H-purin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-3-morpholin-4-ylpropyl)-8-nitroquinolin-5-amine
  • 3-ethyl-N-(2-methyl-3-morpholin-4-ylpropyl)pyridine-2-carboxamide

Uniqueness

N-(2-methyl-3-morpholin-4-ylpropyl)-7H-purin-6-amine stands out due to its unique combination of a purine base and a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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